molecular formula C8H4FNO4 B572538 6-Fluoro-4-nitroisobenzofuran-1(3H)-one CAS No. 1207453-90-4

6-Fluoro-4-nitroisobenzofuran-1(3H)-one

Cat. No.: B572538
CAS No.: 1207453-90-4
M. Wt: 197.121
InChI Key: JBLFHMWQMPVDDL-UHFFFAOYSA-N
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Description

6-Fluoro-4-nitroisobenzofuran-1(3H)-one is an organic compound that belongs to the class of isobenzofurans It is characterized by the presence of a fluorine atom at the sixth position and a nitro group at the fourth position on the isobenzofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-4-nitroisobenzofuran-1(3H)-one typically involves the following steps:

    Cyclization: The cyclization step involves the formation of the isobenzofuran ring. This can be achieved through intramolecular cyclization reactions under acidic or basic conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above. These methods would focus on maximizing yield and purity while minimizing the use of hazardous reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-4-nitroisobenzofuran-1(3H)-one can undergo various types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution reactions can replace the fluorine atom with groups such as hydroxyl or amino groups.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Sodium hydroxide for hydroxyl substitution, ammonia for amino substitution.

Major Products Formed

    Reduction: 6-Amino-4-nitroisobenzofuran-1(3H)-one.

    Substitution: 6-Hydroxy-4-nitroisobenzofuran-1(3H)-one, 6-Amino-4-nitroisobenzofuran-1(3H)-one.

Scientific Research Applications

6-Fluoro-4-nitroisobenzofuran-1(3H)-one has several scientific research applications, including:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be used in the development of novel materials with specific properties, such as fluorescence or conductivity.

    Biological Studies: It can be used as a probe or marker in biological studies to investigate cellular processes and interactions.

Mechanism of Action

The mechanism of action of 6-Fluoro-4-nitroisobenzofuran-1(3H)-one depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The presence of the fluorine and nitro groups can influence the compound’s binding affinity and specificity for these targets.

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-4-nitroisobenzofuran-1(3H)-one: Similar structure with a chlorine atom instead of fluorine.

    6-Bromo-4-nitroisobenzofuran-1(3H)-one: Similar structure with a bromine atom instead of fluorine.

    6-Fluoro-4-aminoisobenzofuran-1(3H)-one: Similar structure with an amino group instead of a nitro group.

Uniqueness

6-Fluoro-4-nitroisobenzofuran-1(3H)-one is unique due to the presence of both the fluorine and nitro groups, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, while the nitro group can participate in various redox reactions.

Properties

IUPAC Name

6-fluoro-4-nitro-3H-2-benzofuran-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4FNO4/c9-4-1-5-6(3-14-8(5)11)7(2-4)10(12)13/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBLFHMWQMPVDDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=C(C=C2[N+](=O)[O-])F)C(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40727007
Record name 6-Fluoro-4-nitro-2-benzofuran-1(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40727007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1207453-90-4
Record name 6-Fluoro-4-nitro-2-benzofuran-1(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40727007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of methyl 5-fluoro-2-methyl-3-nitrobenzoate (28 g, 130.5 mmol), NBS (27.8 g, 156.6 mmol) and BPO (3.13 g, 13.1 mmol) in CCl4 (400 mL) was heated to reflux overnight. TLC (petroleum ether/EtOAc=15:1) showed the starting material was consumed completely. Water (200 mL) was added and CCl4 was removed under reduced pressure. The residue was extracted with DCM (200 mL×3). The combined organic layers were washed with brine, dried over Na2SO4, concentrated to give crude methyl 2-(bromomethyl)-5-fluoro-2-methyl-3-nitrobenzoate (36 g, yield 94%) as a brown oil. A mixture of methyl 2-(bromomethyl)-5-fluoro-2-methyl-3-nitrobenzoate (36 g, 123 mmol) in 1,4-dioxane (250 mL) and water (62.5 mL) was heated to reflux for 4 days. TLC (petroleum ether/EtOAc=15:1) showed the starting material was consumed completely. Dioxane was removed under reduced pressure. The residue was extracted with EtOAc (300 mL×4). The combined organic layers were washed with brine, dried over Na2SO4, concentrated to give crude product. The crude product was purified by gel chromatography (petroleum ether to petroleum ether/EtOAc=5:1) to give 6-fluoro-4-nitroisobenzofuran-1(3H)-one (19.2 g, yield 79%) as a white solid. 1H-NMR (400 MHz, CDCl3) δ (ppm): 5.74 (s, 2H), 7.97-7.98 (dd, 1H), 8.24-8.27 (dd, 1H); LC-MS (ESI) m/z: 198(M+1)+.
Name
methyl 2-(bromomethyl)-5-fluoro-2-methyl-3-nitrobenzoate
Quantity
36 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
62.5 mL
Type
solvent
Reaction Step One
[Compound]
Name
petroleum ether EtOAc
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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